molecular formula C25H26N4O2 B2927078 N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923201-92-7

N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2927078
CAS No.: 923201-92-7
M. Wt: 414.509
InChI Key: GFJZMYHBQHDDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[4,3-c]pyridine derivative. Pyrazolo[4,3-c]pyridine is a type of heterocyclic compound, which contains a pyrazole ring fused with a pyridine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazolo[4,3-c]pyridine ring system, with various substituents attached. These include an isopropylphenyl group, a phenyl group, and a propyl group. The compound also contains a carboxamide group, which is a common functional group in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antiallergic Activity

Research has indicated the synthesis of compounds exhibiting antiallergic activity. A study by Nohara et al. (1985) discussed the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues, demonstrating significant antiallergic activity, with certain derivatives being notably potent compared to disodium cromoglycate, suggesting potential for clinical development (Nohara et al., 1985).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase properties. Rahmouni et al. (2016) synthesized a series of compounds and screened them for cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition, indicating a promising avenue for the development of new therapeutic agents (Rahmouni et al., 2016).

Novel Fused Heterobicycles Synthesis

Karthikeyan et al. (2014) focused on synthesizing substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles, showcasing the versatility of pyrazole derivatives in synthesizing complex organic molecules with potential biological applications (Karthikeyan et al., 2014).

Antibacterial Activity

The synthesis and evaluation of pyrazolopyrimidine derivatives for antibacterial activity have been explored, with some compounds showing significant effects against various bacterial strains. This indicates the potential for these compounds to be developed into new antibacterial agents (Rahmouni et al., 2014).

Cytotoxicity Studies

The synthesis and characterization of new compounds, including 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, have been conducted with some showing in vitro cytotoxic activity against cancer cell lines. This work contributes to the ongoing search for new cancer therapies (Hassan et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many pyrazolo[4,3-c]pyridine derivatives have been studied for their anti-inflammatory and anti-tubercular activities .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its physical and chemical properties for potential therapeutic applications .

Properties

IUPAC Name

3-oxo-2-phenyl-N-(4-propan-2-ylphenyl)-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-4-14-28-15-21(24(30)26-19-12-10-18(11-13-19)17(2)3)23-22(16-28)25(31)29(27-23)20-8-6-5-7-9-20/h5-13,15-17H,4,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJZMYHBQHDDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.